molecular formula C13H7FN2O3 B6388591 5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid CAS No. 1261998-41-7

5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6388591
CAS No.: 1261998-41-7
M. Wt: 258.20 g/mol
InChI Key: FMKFJYNUTLSCHU-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a cyano group, a fluorine atom, and a hydroxynicotinic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the cyano group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Coupling Reaction: Formation of the hydroxynicotinic acid moiety through a coupling reaction with a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-(5-Cyano-2-fluorophenyl)-2-oxonicotinic acid.

    Reduction: Formation of 5-(5-Amino-2-fluorophenyl)-2-hydroxynicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The hydroxynicotinic acid moiety may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-fluorophenylboronic acid
  • 5-Cyano-2-fluorophenylacetic acid
  • 5-Cyano-2-fluorophenylmethanol

Uniqueness

5-(5-Cyano-2-fluorophenyl)-2-hydroxynicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

5-(5-cyano-2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O3/c14-11-2-1-7(5-15)3-9(11)8-4-10(13(18)19)12(17)16-6-8/h1-4,6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKFJYNUTLSCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687403
Record name 5-(5-Cyano-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-41-7
Record name 5-(5-Cyano-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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